

## A Comparative Analysis of LEO 134310 and Emerging Topical Psoriasis Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of topical psoriasis treatment is undergoing a significant transformation, moving beyond traditional corticosteroids to a new generation of targeted therapies. This guide provides a detailed comparison of **LEO 134310**, a novel selective non-steroidal glucocorticoid receptor (GR) agonist, with key emerging topical treatments: Roflumilast (a phosphodiesterase-4 inhibitor), Tapinarof (an aryl hydrocarbon receptor modulator), and topical Janus kinase (JAK) inhibitors. This analysis is based on publicly available preclinical and clinical data to inform research and development in dermatology.

### **Executive Summary**

Psoriasis is a chronic inflammatory skin disease where the need for effective and safe topical therapies remains high. **LEO 134310** is a promising agent designed to offer the anti-inflammatory benefits of glucocorticoids with a potentially improved safety profile, particularly concerning skin atrophy.[1][2] Emerging topical therapies like Roflumilast and Tapinarof have already demonstrated significant efficacy and safety in comprehensive Phase 3 clinical trial programs. Topical JAK inhibitors are also a rapidly advancing class of molecules with the potential for potent localized immunosuppression. This guide will delve into the mechanisms of action, experimental data, and safety profiles of these therapies to provide a clear comparative benchmark.



# Data Presentation: Efficacy and Safety of Emerging Topical Therapies

The following tables summarize the key quantitative data from Phase 3 clinical trials of Roflumilast and Tapinarof. As of the latest available information, quantitative clinical trial data for **LEO 134310** in psoriasis has not been publicly released.

Table 1: Efficacy of Roflumilast Cream (0.3%) in Plaque Psoriasis (DERMIS-1 & DERMIS-2 Trials)

| Efficacy Endpoint (Week 8)                      | Roflumilast 0.3% | Vehicle        |
|-------------------------------------------------|------------------|----------------|
| IGA Success Rate                                | ~37.5% - 42.4%   | ~6.1% - 6.9%   |
| PASI-75 Response Rate                           | ~39.0% - 41.6%   | ~5.3% - 7.6%   |
| Intertriginous-IGA Success                      | ~68.1% - 71.2%   | ~13.8% - 18.5% |
| Worst Itch-NRS Success (≥4-<br>point reduction) | ~67.5% - 69.4%   | ~26.8% - 35.6% |

Data compiled from the DERMIS-1 and DERMIS-2 Phase 3 clinical trials.

Table 2: Efficacy of Tapinarof Cream (1%) in Plague Psoriasis (PSOARING 1 & 2 Trials)

| Efficacy Endpoint (Week 12) | Tapinarof 1%                                                                                                  | Vehicle                             |
|-----------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------|
| PGA Response Rate           | ~35.4% - 40.2%                                                                                                | ~6.0% - 6.3%                        |
| PASI-75 Response Rate       | Not reported as a primary endpoint, but results were generally in the same direction as the primary endpoint. | Not reported as a primary endpoint. |

PGA (Physician's Global Assessment) response was defined as a score of clear (0) or almost clear (1) and a decrease from baseline of at least 2 points.[3][4]



Table 3: Safety and Tolerability of Roflumilast and Tapinarof

| Adverse Events  | Roflumilast 0.3%                                                                                         | Tapinarof 1%                                                                                                 |
|-----------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Most Common AEs | Diarrhea, headache,<br>application site pain, insomnia,<br>nausea, upper respiratory tract<br>infection. | Folliculitis, nasopharyngitis, contact dermatitis, headache, upper respiratory tract infection, pruritus.[3] |
| Serious AEs     | Incidence was low and comparable to vehicle.                                                             | Incidence was low and comparable to vehicle.                                                                 |

#### **LEO 134310: Preclinical Profile**

While clinical data is pending, preclinical studies of **LEO 134310** have established its profile as a selective, non-steroidal glucocorticoid receptor agonist.[1][2]

Mechanism of Action: **LEO 134310** is designed to activate the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes, similar to traditional corticosteroids.[5] A key differentiating feature is its design as a "soft drug," which is rapidly metabolized in the blood to a less active form, potentially minimizing systemic side effects.[2]

Preclinical Efficacy and Safety: In a TPA-induced skin inflammation mouse model, **LEO 134310** demonstrated a higher therapeutic index compared to betamethasone valerate and clobetasol propionate.[1][2] A significant finding from a study in minipigs was that topical treatment with **LEO 134310** did not cause a significant reduction in epidermal thickness, a common side effect (skin atrophy) associated with conventional topical steroids.[1]

### **Experimental Protocols**

The following are generalized experimental protocols for the key clinical trials cited, based on standard practices in psoriasis research.

Phase 3 Topical Psoriasis Clinical Trial Protocol (General)

 Study Design: Randomized, double-blind, vehicle-controlled, parallel-group, multi-center study.[6][7]



- Patient Population: Adults with a clinical diagnosis of stable plaque psoriasis for at least 6 months, with a baseline Physician's Global Assessment (PGA) or Investigator's Global Assessment (IGA) score indicating mild to severe disease, and a body surface area (BSA) involvement typically between 2% and 20%.[3]
- Treatment: Patients are randomized to receive the active topical treatment or a matching vehicle cream/ointment, applied once or twice daily for a duration of 8 to 12 weeks.[3][7]
- Primary Efficacy Endpoint: The proportion of subjects achieving treatment success, commonly defined as a PGA or IGA score of 'clear' (0) or 'almost clear' (1) with at least a 2grade improvement from baseline at the end of the treatment period.[3]
- Secondary Efficacy Endpoints:
  - Percentage of subjects achieving a 75% or 90% improvement in the Psoriasis Area and Severity Index (PASI 75 or PASI 90).
  - Improvement in patient-reported outcomes, such as the Worst Itch Numeric Rating Scale (WI-NRS).
  - For intertriginous psoriasis, a specific IGA for this area is often used.
- Safety Assessments: Monitoring and recording of all adverse events (AEs), including local skin reactions at the application site and systemic AEs. Laboratory parameters and vital signs are also monitored.

## **Signaling Pathways and Mechanisms of Action**

Understanding the distinct signaling pathways targeted by these therapies is crucial for researchers and drug developers.

## LEO 134310: Glucocorticoid Receptor (GR) Pathway

**LEO 134310**, as a GR agonist, modulates gene expression to reduce inflammation. Upon binding to the cytosolic GR, the complex translocates to the nucleus. Here, it primarily exerts its anti-inflammatory effects through:



- Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-kB and AP-1.
- Transactivation: The complex can also bind to glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory proteins.



Click to download full resolution via product page

**LEO 134310** Mechanism of Action

# Roflumilast: Phosphodiesterase-4 (PDE4) Inhibition Pathway

Roflumilast is a selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Mechanisms of Action of Topical Corticosteroids in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. papaa.org [papaa.org]
- 7. inderocro.com [inderocro.com]
- To cite this document: BenchChem. [A Comparative Analysis of LEO 134310 and Emerging Topical Psoriasis Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827878#benchmarking-leo-134310-against-emerging-topical-psoriasis-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com